molecular formula C14H29NO B14194217 N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide CAS No. 870719-63-4

N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide

Cat. No.: B14194217
CAS No.: 870719-63-4
M. Wt: 227.39 g/mol
InChI Key: FMPWNLBXUBWTPQ-UHFFFAOYSA-N
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Description

“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” is a synthetic organic compound. Its structure suggests it belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound’s unique structure, featuring multiple alkyl groups, may impart specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” likely involves the reaction of a suitable carboxylic acid derivative with an amine. Common methods include:

    Amidation Reaction: Reacting a carboxylic acid or its derivative (like an ester or acid chloride) with an amine under controlled conditions.

    Reaction Conditions: Typically, these reactions are carried out in the presence of a dehydrating agent (like DCC - dicyclohexylcarbodiimide) and a catalyst (like DMAP - 4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The compound might participate in nucleophilic substitution reactions, especially at the amide nitrogen or the alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or metabolic pathways.

    Medicine: Investigating its pharmacological properties or as a precursor to drug development.

    Industry: Possible applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which “N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” exerts its effects would depend on its specific interactions at the molecular level. It might target specific enzymes, receptors, or pathways, leading to various biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: Another amide with similar structural features.

    N-Methyl-2-pyrrolidone: A widely used solvent with an amide group.

    N,N-Dimethylformamide: A common solvent in organic synthesis.

Uniqueness

“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” is unique due to its specific arrangement of alkyl groups, which may impart distinct chemical and physical properties compared to other amides.

Properties

CAS No.

870719-63-4

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

IUPAC Name

N,4-dimethyl-2-(2-methylpropyl)-2-propan-2-ylpentanamide

InChI

InChI=1S/C14H29NO/c1-10(2)8-14(12(5)6,9-11(3)4)13(16)15-7/h10-12H,8-9H2,1-7H3,(H,15,16)

InChI Key

FMPWNLBXUBWTPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)C)(C(C)C)C(=O)NC

Origin of Product

United States

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